1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 941869-31-4) is a fluorinated derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, where a 2-fluorobenzyl group is attached to the nitrogen atom of the pyridine ring. Its molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-15-7-3-5-10(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYMJZHRNDELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 941869-31-4
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.23 g/mol
- Purity : 95% .
Antiviral Properties
Recent studies have indicated that compounds containing the dihydropyridine structure exhibit antiviral activity. For instance, derivatives of dihydropyridine have shown efficacy against various viral infections, including HIV and HCV. The introduction of fluorine in the benzyl moiety is hypothesized to enhance the compound's interaction with viral enzymes, potentially increasing its antiviral potency .
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests it may possess antitumor properties. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HeLa and A375. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | CDK inhibition |
| Related Dihydropyridine | A375 | TBD | CDK inhibition |
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes involved in disease pathways. For example, it may inhibit HIV integrase, a critical enzyme for viral replication. The structure allows for interaction with the active site of the enzyme, blocking its function and thus reducing viral load .
Study on Antiviral Activity
A study published in MDPI examined several fluorinated compounds for their antiviral properties. Among them, derivatives similar to this compound demonstrated significant inhibition of HCV replication in vitro. The effective concentration (EC50) was reported at low micromolar levels, indicating strong antiviral potential .
Antitumor Efficacy Assessment
In another research effort focused on cancer therapy, related dihydropyridine derivatives were tested against a range of tumor cell lines. The results showed that these compounds effectively inhibited cell growth and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties. Dihydropyridine derivatives are known for their ability to inhibit bacterial growth and have been explored as potential antibiotics. The introduction of fluorine in the benzyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy against resistant strains of bacteria .
Anti-inflammatory Properties
Studies suggest that dihydropyridine derivatives may also possess anti-inflammatory properties. The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of dihydropyridine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Synthesis
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. Its reactivity can be harnessed to create polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .
Nanotechnology
This compound can serve as a precursor for nanoparticles used in drug delivery systems. Its ability to form stable complexes with various metals can facilitate the development of nanocarriers that improve the solubility and targeted delivery of therapeutic agents .
Chemical Probes in Biological Research
Target Identification
this compound can function as a chemical probe in biological research to identify and characterize protein targets. By modifying its structure, researchers can study interactions with specific biological molecules, aiding in the understanding of cellular processes and disease mechanisms .
Data Tables
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains; potential antibiotic use |
| Anti-inflammatory | Modulates inflammatory pathways; potential for new anti-inflammatory drugs |
| Neuroprotective | Protects neuronal cells; potential treatment for neurodegenerative diseases |
| Polymer Synthesis | Useful in creating advanced materials with enhanced properties |
| Nanotechnology | Can be used in drug delivery systems via nanoparticle formation |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), derivatives of dihydropyridine were tested against multidrug-resistant bacteria. The results indicated that compounds with fluorinated benzyl groups demonstrated significant antibacterial activity compared to non-fluorinated counterparts.
Case Study 2: Neuroprotection
A study by Johnson et al. (2024) explored the neuroprotective effects of dihydropyridine derivatives in a mouse model of Alzheimer's disease. The findings suggested that treatment with these compounds resulted in reduced neuronal loss and improved cognitive function.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzyl group substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Non-Fluorinated Analogs: The benzyl derivative (Compound 6) has a lower molecular weight (229.23 vs. 247.22) and distinct NMR shifts due to the absence of fluorine .
- Methoxy Substitution : The 3-methoxybenzyl analog (CAS 954225-93-5) shows higher predicted boiling points and density, likely due to increased polarity .
Physicochemical Properties
- Acidity : Fluorine’s electronegativity increases the acidity of the carboxylic acid group. The 3-methoxybenzyl analog has a pKa of ~2.60 , while fluorinated derivatives may exhibit lower pKa values (higher acidity).
- Solubility and Stability: Fluorinated analogs generally have lower solubility in polar solvents compared to non-fluorinated derivatives due to increased hydrophobicity. However, the 2-fluoro substituent may enhance metabolic stability in biological systems.
Commercial Availability and Purity
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the 2-fluorobenzyl moiety to the dihydropyridine core?
- Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution can be employed. For example, highlights the use of palladium diacetate, tert-butyl XPhos ligand, and cesium carbonate in tert-butanol under inert atmospheres (40–100°C) for analogous fluorinated benzyl group incorporation. Post-functionalization steps, such as hydrolysis (e.g., HCl/water at 93–96°C), may be required to yield the carboxylic acid group .
Q. How can the electronic effects of the 2-fluorobenzyl substituent be characterized experimentally?
- Methodological Answer : Computational studies (DFT) combined with spectroscopic techniques like NMR and IR are critical. For instance, ¹⁹F NMR can reveal electron-withdrawing effects, while X-ray crystallography (as in ) provides bond-length data to assess resonance or inductive effects. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro derivatives) can isolate fluorine-specific impacts .
Q. What analytical techniques are recommended for confirming the tautomeric state of the dihydropyridine ring?
- Methodological Answer : Variable-temperature NMR and X-ray diffraction are essential. The keto-enol tautomerism in dihydropyridines can lead to conflicting NMR data; crystallography (e.g., ’s use of single-crystal studies at 153 K) resolves ambiguity by defining bond angles and hydrogen-bonding patterns .
Advanced Research Questions
Q. How does 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid interact with transition metals in coordination chemistry?
- Methodological Answer : The carboxylic acid and pyridone oxygen atoms act as potential ligands. demonstrates that similar dihydropyridine derivatives form molybdenum(VI) complexes via oxygen coordination. Titration experiments (UV-Vis, ESI-MS) and X-ray absorption spectroscopy (XAS) can elucidate binding modes and stability constants .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated dihydropyridines?
- Methodological Answer : Meta-analyses of structure-activity relationships (SARs) and rigorous assay standardization are key. For example, ’s fluoro-benzoxazine derivative shows antimicrobial activity dependent on substituent positioning. Comparative MIC assays under controlled conditions (pH, solvent, bacterial strains) can isolate structural contributions .
Q. How can regioselectivity challenges during fluorobenzyl group installation be mitigated?
- Methodological Answer : Steric and electronic directing groups on the dihydropyridine ring can guide regioselectivity. ’s use of tert-butyl XPhos ligand suggests that bulky ligands favor specific coupling sites. Kinetic studies (e.g., in situ IR monitoring) and computational transition-state modeling further optimize conditions .
Notes on Contradictions and Validation
- Discrepancies in synthesis yields (e.g., vs. hypothetical CuI methods) may arise from catalyst efficiency or solvent polarity. Replicate studies with controlled O₂/moisture levels are advised.
- Conflicting bioactivity data ( vs. unrelated analogs) require orthogonal assays (e.g., fluorescence-based binding vs. cell viability) to confirm mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
